molecular formula C7H6N4OS2 B12546204 N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 672306-68-2

N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea

Cat. No.: B12546204
CAS No.: 672306-68-2
M. Wt: 226.3 g/mol
InChI Key: KKDNBBBMHCDAGO-UHFFFAOYSA-N
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Description

N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is a heterocyclic compound that features a thiourea group attached to a 1,3,4-thiadiazole ring, which is further substituted with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by the addition of thiourea. The reaction conditions often include refluxing in ethanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The furan and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in drug design due to its biological activities.

    Industry: Possible applications in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, while the thiadiazole and furan rings can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and antifungal effects .

Properties

CAS No.

672306-68-2

Molecular Formula

C7H6N4OS2

Molecular Weight

226.3 g/mol

IUPAC Name

[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea

InChI

InChI=1S/C7H6N4OS2/c8-6(13)9-7-11-10-5(14-7)4-2-1-3-12-4/h1-3H,(H3,8,9,11,13)

InChI Key

KKDNBBBMHCDAGO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(S2)NC(=S)N

Origin of Product

United States

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